molecular formula C25H25N5O4S B2805207 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 872838-36-3

2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No. B2805207
CAS RN: 872838-36-3
M. Wt: 491.57
InChI Key: DSMLMRKIDYJRSE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar compounds, thioxopyrimidines and their condensed analogs, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as High-resolution mass spectra (HRMS) and electrospray ionization (ESI) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(Chloromethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3Н)-ones have been synthesized and show a variety of reactions with acetylenedicarboxylate ester and other compounds, indicating potential for diverse chemical applications (Voskressensky et al., 2015).

Antimicrobial and Antifungal Properties

  • Research indicates the antifungal effectiveness of certain 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives, suggesting potential use in treating fungal infections (Jafar et al., 2017).
  • Pyrimidine-Triazole Derivatives have been synthesized and shown antimicrobial activity, further supporting the use of related compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Antioxidant and Anticancer Applications

  • Synthesized compounds, including those related to pyrimidin-4(3H)-one derivatives, have demonstrated promising antioxidant and antimicrobial activities, suggesting potential in therapeutic applications (Saundane et al., 2012).
  • New pyrimidiopyrazole derivatives have shown significant in vitro antitumor activity, indicating potential for use in cancer treatment strategies (Fahim et al., 2019).

Drug Delivery Systems

  • Research on polymeric materials incorporating heterocyclic derivatives, including pyrimidine compounds, demonstrates the potential for these materials as carriers for anticancer drugs (Helaly et al., 2014).

Molecular and Structural Investigations

  • Studies on the structural properties of related pyrimidin-4(3H)-one compounds offer insights into their molecular dimensions and bonding, aiding in the understanding of their chemical behavior (Low et al., 1994).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of the synthetic protocols .

properties

IUPAC Name

2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-29-22-20(24(32)30(2)25(29)33)23(28-21(27-22)17-11-7-8-12-18(17)34-3)35-15-19(31)26-14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLMRKIDYJRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC(=O)NCCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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